molecular formula C8H20INS B14559182 (Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide CAS No. 62142-31-8

(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14559182
CAS No.: 62142-31-8
M. Wt: 289.22 g/mol
InChI Key: QEHPNAQMQRAXOV-UHFFFAOYSA-M
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Description

(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a butylsulfanyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide typically involves the reaction of trimethylamine with butylsulfanyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3)3N+C4H9SCl(CH3)3N+C4H9S+Cl\text{(CH}_3\text{)}_3\text{N} + \text{C}_4\text{H}_9\text{SCl} \rightarrow \text{(CH}_3\text{)}_3\text{N}^+\text{C}_4\text{H}_9\text{S}^- + \text{Cl}^- (CH3​)3​N+C4​H9​SCl→(CH3​)3​N+C4​H9​S−+Cl−

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the compound.

    Substitution: Different quaternary ammonium salts with varying anions.

Scientific Research Applications

(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Methylsulfanyl)-N,N,N-trimethylmethanaminium iodide
  • (Ethylsulfanyl)-N,N,N-trimethylmethanaminium iodide
  • (Propylsulfanyl)-N,N,N-trimethylmethanaminium iodide

Uniqueness

(Butylsulfanyl)-N,N,N-trimethylmethanaminium iodide is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62142-31-8

Molecular Formula

C8H20INS

Molecular Weight

289.22 g/mol

IUPAC Name

butylsulfanylmethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C8H20NS.HI/c1-5-6-7-10-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

QEHPNAQMQRAXOV-UHFFFAOYSA-M

Canonical SMILES

CCCCSC[N+](C)(C)C.[I-]

Origin of Product

United States

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